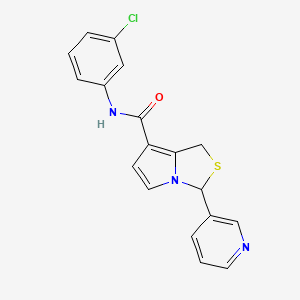

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

RP-52770 is a bioactive chemical.

Actividad Biológica

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H14ClN3OS

- Molecular Weight : 357.84 g/mol

It features a pyrrolo-thiazole core, which is known for its biological activity against various pathogens and diseases.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antiparasitic Activity : A study highlighted its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a selective index superior to standard treatments like benznidazole, indicating its efficacy and safety profile in targeting parasites without harming host cells .

- Inhibition of PAF Binding : The compound has been shown to displace [^3H]PAF (Platelet-Activating Factor) in a competitive manner, suggesting its role in modulating inflammatory responses .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity. For instance, related structures have been reported to inhibit viral replication effectively .

Biological Activity Summary Table

Case Studies and Research Findings

- Antiparasitic Efficacy : In a comparative study, this compound was evaluated alongside other thiazole derivatives. The results indicated that it induced significant morphological changes in T. cruzi upon treatment, leading to cell death through apoptosis-like mechanisms .

- Inflammation Modulation : Another research effort focused on the compound's ability to modulate inflammatory pathways through PAF receptor antagonism. This was evidenced by decreased leukocyte aggregation in vitro and reduced inflammation markers in animal models .

- Antiviral Activity Exploration : A recent investigation into pyrrole derivatives indicated that modifications to the thiazole core could enhance antiviral properties against RNA viruses. The specific compound showed promising results in inhibiting replication rates significantly at low micromolar concentrations .

Propiedades

Número CAS |

93363-02-1 |

|---|---|

Fórmula molecular |

C18H14ClN3OS |

Peso molecular |

355.8 g/mol |

Nombre IUPAC |

N-(3-chlorophenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |

InChI |

InChI=1S/C18H14ClN3OS/c19-13-4-1-5-14(9-13)21-17(23)15-6-8-22-16(15)11-24-18(22)12-3-2-7-20-10-12/h1-10,18H,11H2,(H,21,23) |

Clave InChI |

MJGVBIXLFIUPQU-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

SMILES canónico |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1H,3H-Pyrrolo(1,2-c)thiazole-7-carboxamide, N-(3-chlorophenyl)-3-(3-pyridinyl)- N-(3-chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide RP 52770 RP-52770 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.